![molecular formula C11H16N2O4S B12623316 N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide CAS No. 919996-81-9](/img/structure/B12623316.png)
N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide is an organic compound with a complex structure that includes a hydroxyl group, a sulfamoyl group, and a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide typically involves multiple steps. One common method includes the reaction of 2-methylbenzylamine with a suitable sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with hydroxylamine to introduce the hydroxyl group, followed by the addition of a propanamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism by which N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the sulfonamide group can interact with active sites, potentially inhibiting enzyme activity. The propanamide backbone provides structural stability and influences the compound’s overall conformation.
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxy-3-{(2-methylphenyl)methylamino}propanimidamide
- N-Hydroxy-3-{methyl[(2-methylphenyl)methyl]amino}propanimidamide
Uniqueness
N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
919996-81-9 |
|---|---|
Fórmula molecular |
C11H16N2O4S |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
N-hydroxy-3-[(2-methylphenyl)methylsulfamoyl]propanamide |
InChI |
InChI=1S/C11H16N2O4S/c1-9-4-2-3-5-10(9)8-12-18(16,17)7-6-11(14)13-15/h2-5,12,15H,6-8H2,1H3,(H,13,14) |
Clave InChI |
VHARZEHQRYFKNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CNS(=O)(=O)CCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B12623237.png)
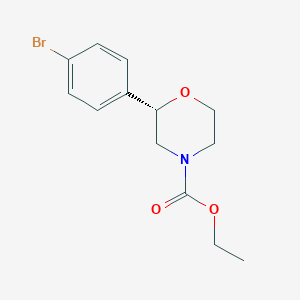
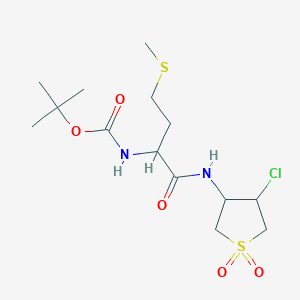
![Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane](/img/structure/B12623251.png)
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
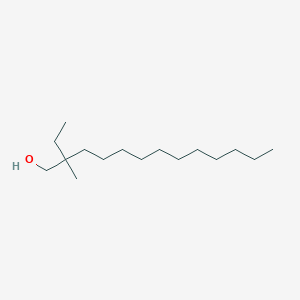
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile)](/img/structure/B12623276.png)

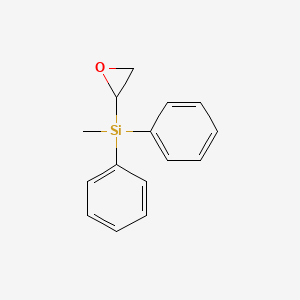
![3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12623294.png)
![1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12623299.png)
![4-[(But-2-en-1-yl)oxy]benzoic acid](/img/structure/B12623307.png)
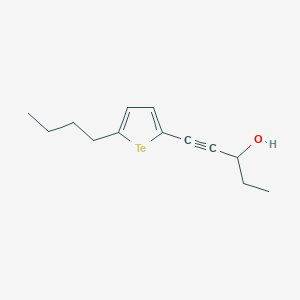
![4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate](/img/structure/B12623329.png)
